Donepezil

Description

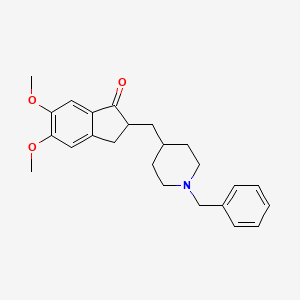

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEBPBSSDYVVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120011-70-3 | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048317 | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31mg/mL | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

120014-06-4 | |

| Record name | Donepezil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120014-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Donepezil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SSC91326P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Donepezil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Donepezil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005041 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-227 | |

| Record name | Donepezil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Donepezil in Alzheimer's Disease

Abstract: Donepezil (B133215) is a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, established as a primary symptomatic treatment for mild to moderate Alzheimer's disease (AD).[1][2] Its principal mechanism involves the inhibition of AChE, the enzyme responsible for the hydrolysis of acetylcholine (B1216132) (ACh), thereby increasing the concentration and duration of action of ACh in the synaptic cleft.[3][4] This enhancement of cholinergic neurotransmission is believed to compensate for the loss of cholinergic neurons observed in AD brains.[2][3] Beyond its primary function, extensive research has revealed that this compound exerts a range of pleiotropic effects that may contribute to its therapeutic profile. These secondary mechanisms include the modulation of nicotinic acetylcholine receptors (nAChRs), influence on amyloid precursor protein (APP) processing, interaction with N-methyl-D-aspartate (NMDA) receptors, attenuation of neuroinflammation, and reduction of tau pathology.[5][6] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and visualized signaling pathways.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The foundational mechanism of this compound is its potent, selective, and reversible inhibition of acetylcholinesterase.[2][4] By binding to AChE, this compound prevents the breakdown of acetylcholine, leading to its accumulation in the synapse and enhanced stimulation of postsynaptic cholinergic receptors.[3] This action is particularly relevant in AD, where there is a significant deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound against acetylcholinesterase (AChE) and its selectivity over butyrylcholinesterase (BChE) have been quantified across various systems. The data highlights its high affinity and specificity for its primary target.

| Parameter | Value | Species / System | Assay Conditions | Reference |

| IC₅₀ (AChE) | 6.7 nM | In vitro, Purified human AChE | - | [7] |

| IC₅₀ (AChE) | 8.12 nM | In vitro, Bovine AChE | - | [8] |

| IC₅₀ (AChE) | 11.6 nM | In vitro, Human AChE | - | [8] |

| IC₅₀ (AChE) | 0.02 µM | In vitro, Electric eel AChE | Ellman's Method | [9] |

| Cortical AChE Inhibition | 19.1% (mean) | In vivo, Human AD Patients | PET Scan, 12 weeks of therapy | [10] |

| Cortical AChE Inhibition | 27% (average) | In vivo, Human AD Patients | PET Scan, 5-10 mg/day for ≥ 5 weeks | [11] |

| Plasma AChE Inhibition | 31.5% (max) | In vivo, Hairless Rats | Oral treatment | [12] |

Table 1: Summary of Quantitative Data for this compound's Inhibition of Acetylcholinesterase.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The Ellman's method is a standard colorimetric assay used to determine the inhibitory activity of compounds against AChE.[9]

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.[9][13] The presence of an inhibitor like this compound reduces the rate of this color change.

Materials:

-

Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.[9]

-

Acetylthiocholine iodide (ATCI) as the substrate.[13]

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[9]

-

Phosphate (B84403) buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0).[9][13]

-

This compound dissolved in an appropriate solvent (e.g., DMSO).[13]

-

96-well microplate and a microplate reader.[9]

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.[9] Prepare serial dilutions of this compound.[9]

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution to each well, followed by the this compound solution at various concentrations. Incubate at a controlled temperature (e.g., 24°C or 37°C) for approximately 15 minutes to allow for enzyme-inhibitor interaction.[9][13]

-

Reaction Initiation: Add a reaction mixture containing ATCI and DTNB to each well to initiate the enzymatic reaction.[13]

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every 30 seconds for 5-10 minutes).[7][13]

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[7][9]

Visualization of Primary Mechanism

Pleiotropic and Neuroprotective Mechanisms

Beyond symptomatic relief through cholinergic enhancement, this compound demonstrates a variety of neuroprotective effects that may modify the disease course.[5][14] These actions are often independent of its primary AChE inhibitory function.[5]

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

This compound directly interacts with nAChRs, particularly the α7 and α4β2 subtypes.[5][15] This interaction is non-competitive and can lead to several downstream neuroprotective effects.[16] For instance, stimulation of α7 nAChRs by this compound has been shown to protect against glutamate-induced excitotoxicity.[5][17] This is achieved, in part, by triggering the internalization of NMDA receptors, thereby reducing excessive and toxic calcium influx.[18] Furthermore, chronic treatment with this compound can lead to an up-regulation of nAChRs, which may help preserve cognitive function.[5][17]

Influence on Amyloid Precursor Protein (APP) Processing

This compound has been shown to modulate the processing of APP, potentially reducing the production of neurotoxic amyloid-β (Aβ) peptides.[6] One proposed mechanism involves the up-regulation of Sorting Nexin 33 (SNX33).[19][20] Increased SNX33 expression promotes the cell surface localization of APP, favoring its cleavage by α-secretase in the non-amyloidogenic pathway.[19][20] This results in increased secretion of the neuroprotective sAPPα fragment and a corresponding decrease in Aβ levels.[19] This effect appears to be independent of acetylcholine receptor stimulation.[19][20]

Interaction with NMDA Receptors

Glutamate-induced excitotoxicity, mediated by overstimulation of NMDA receptors, is a key pathological process in AD. This compound provides protection against this toxicity.[5] The neuroprotective effect is linked to its ability to stimulate α7 nAChRs, which in turn leads to a down-regulation and internalization of NMDA receptors.[18] This reduces glutamate-mediated Ca²⁺ entry and subsequent neuronal death pathways.[18]

Activation of Pro-Survival Signaling Pathways

This compound activates intracellular signaling cascades associated with neuronal survival and neuroprotection. The stimulation of nAChRs triggers the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and Mitogen-activated protein kinase (MAPK) pathways.[5][17][21] Activation of the PI3K/Akt pathway is known to inhibit apoptosis and promote cell survival.[5] this compound's activation of this pathway has been shown to be crucial for its protective effects against Aβ-induced toxicity and glutamate (B1630785) excitotoxicity.[5][17]

Visualization of Neuroprotective Signaling Pathways

Anti-inflammatory and Tau-related Effects

Chronic neuroinflammation and the formation of neurofibrillary tangles from hyperphosphorylated tau protein are central to AD pathology. Evidence suggests this compound can mitigate both of these processes.

Attenuation of Neuroinflammation

This compound has demonstrated direct anti-inflammatory properties.[22] In mouse models, treatment with this compound suppressed the expression of pro-inflammatory mediators such as Interleukin-1β (IL-1β) and cyclo-oxygenase-2 (COX-2) in both the brain and spleen.[5][23] This suggests that this compound can prevent systemic inflammation, potentially through the "cholinergic anti-inflammatory pathway," which may contribute to its neuroprotective effects.[22][24]

Impact on Tau Pathology

This compound treatment has been shown to ameliorate tau pathology.[22] In a tauopathy mouse model, long-term administration of this compound led to decreased tau insolubility and phosphorylation.[22][23] This effect appears to be mediated by the suppression of c-Jun N-terminal kinase (JNK), a kinase known to be involved in tau phosphorylation.[23] However, it is worth noting that some studies have reported conflicting results, with chronic treatment of cell lines or observations in human studies suggesting a potential increase in phosphorylated tau under certain conditions, indicating the complexity of this interaction.[25][26][27]

Visualization of Anti-inflammatory and Tau Pathways

Conclusion

The mechanism of action of this compound in Alzheimer's disease is multifaceted. While its primary role as an acetylcholinesterase inhibitor provides clear symptomatic benefits by restoring cholinergic tone, a growing body of evidence highlights its broader neuroprotective and potential disease-modifying properties. Through direct modulation of nicotinic receptors, this compound activates pro-survival intracellular signaling, reduces glutamate-mediated excitotoxicity, and favorably influences APP processing away from amyloidogenic pathways. Furthermore, its anti-inflammatory effects and its capacity to ameliorate tau pathology contribute to a complex pharmacological profile that extends beyond simple neurotransmitter replacement. Understanding these pleiotropic actions is critical for optimizing therapeutic strategies and developing next-generation treatments for Alzheimer's disease.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. benchchem.com [benchchem.com]

- 10. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by this compound treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Limited this compound inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, kinetic evaluation and molecular docking studies of this compound-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound modulates nicotinic receptors of substantia nigra dopaminergic neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of neuroprotection by this compound pretreatment in rat cortical neurons chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection by this compound against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. alzped.nia.nih.gov [alzped.nia.nih.gov]

- 23. Anti-inflammatory action of this compound ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]

- 25. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modulation of Amyloid-β and Tau in Alzheimer’s Disease Plasma Neuronal-Derived Extracellular Vesicles by Cerebrolysin® and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Association between long-term this compound treatment and brain regional amyloid and tau burden among individuals with mild cognitive impairment assessed using 18 F-AV-45 and 18 F-AV-1451 PET - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacological Profile of Donepezil: A Technical Guide

Introduction: Donepezil (B133215) is a piperidine-based, reversible, and highly selective acetylcholinesterase (AChE) inhibitor. It is a cornerstone in the symptomatic treatment of mild to severe Alzheimer's disease (AD).[1][2][3] Developed through a rational drug design program, its primary mechanism is to increase the concentration of acetylcholine (B1216132) in the central nervous system (CNS).[1][4] This technical guide provides an in-depth summary of the preclinical pharmacological profile of this compound, focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, efficacy in animal models, and safety pharmacology. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Primary Mechanism: Acetylcholinesterase Inhibition

This compound's principal pharmacological action is the potent, selective, and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, this compound increases the synaptic availability of ACh, thereby enhancing cholinergic neurotransmission.[5][6] This action is particularly relevant in AD, which is characterized by a deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[6] this compound is structurally distinct from other AChE inhibitors like tacrine (B349632) or physostigmine (B191203).[2][5]

Selectivity

A key feature of this compound is its high selectivity for AChE compared to butyrylcholinesterase (BuChE), an enzyme found primarily outside the CNS.[1][7] In preclinical studies with rat brain AChE, the IC50 ratio of BuChE/AChE for this compound was 1252, significantly higher than that for physostigmine (11.9) or tacrine (0.9).[4] This high selectivity is thought to contribute to its favorable tolerability profile by minimizing peripheral cholinergic side effects.[4]

Non-Cholinergic (Pleiotropic) Effects

Beyond AChE inhibition, preclinical evidence suggests this compound possesses several non-cholinergic, potentially neuroprotective and disease-modifying effects.[8][9][10] These include:

-

Modulation of Amyloid-β (Aβ) Processing: this compound may reduce the accumulation of Aβ by decreasing the activity of beta-secretase, an enzyme involved in Aβ production, and promoting non-amyloidogenic processing of the amyloid precursor protein (APP).[9][10][11]

-

Neuroprotection: Studies have shown this compound protects against Aβ-induced apoptosis, glutamate (B1630785) toxicity, and ischemia.[8] It has been shown to attenuate brain damage following cardiac ischemia/reperfusion injury by reducing blood-brain barrier breakdown, oxidative stress, and neuroinflammation.[12]

-

Upregulation of Nicotinic Receptors: The drug has been found to upregulate nicotinic acetylcholine receptors in cortical neurons, which may contribute to its neuroprotective properties.[5]

-

Anti-inflammatory Effects: this compound can suppress the inflammatory activation of microglial cells, reducing the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9]

-

Sigma-1 (σ1) Receptor Binding: this compound binds to the σ1 receptor, an intracellular chaperone protein with neuroprotective and neuromodulatory roles, which may protect against Aβ accumulation and tau pathology.[9]

-

Increased Brain-Derived Neurotrophic Factor (BDNF): Administration of this compound has been shown to increase BDNF levels in the hippocampus and cortex, potentially contributing to its neuroprotective effects.[8][9]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of AChE activity, which correlates directly with its plasma concentration.[4][13]

In Vitro and Ex Vivo Inhibition

This compound is a potent inhibitor of AChE from various sources. The half-maximal inhibitory concentration (IC50) is a standard measure of its potency.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound

| Enzyme Source | IC50 | Reference(s) |

|---|---|---|

| Electric Eel | 0.02 µM | [14] |

| Monkey Brain Homogenate | 37-42 ng/mL | [15] |

| Human Erythrocytes (in diluted blood) | 7.6 - 41 nM | [16] |

| Colorimetric pH Strip Assay | LOD: 22.3 nM |[17] |

In Vivo Target Engagement

In vivo studies in animal models demonstrate a clear dose-dependent relationship between this compound administration and the inhibition of AChE in both plasma and the brain.

Table 2: In Vivo Acetylcholinesterase (AChE) Inhibition by this compound

| Species | Dose / Route | Max Inhibition (%) & Tissue | Key Findings | Reference(s) |

|---|---|---|---|---|

| Hairless Rats | 4 mg/head / Oral | 34.7 ± 2.0% (Plasma) | Peak inhibition within 8h, lasting <24h.[18] | [18] |

| Hairless Rats | 3 and 10 mg/kg / Oral | 31.5 ± 5.7% (Plasma) | Plasma AChE activity was negatively correlated with plasma this compound concentration.[19] | [19] |

| Rats | 2.5-10 mg/kg | Not specified | Dose-dependently increased extracellular ACh concentration in the cerebral cortex.[20] | [20] |

| Monkeys | Intravenous | 53% (Neocortex) | AChE inhibition was dose-dependent.[15] |[15] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, showing rapid absorption and distribution, including significant penetration of the blood-brain barrier (BBB).

Table 3: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose / Route | Tmax | Cmax | Bioavailability (%) | Half-life (t½) | Key Findings & Reference(s) |

|---|---|---|---|---|---|---|

| Rats | 1.25 & 2.5 mg/kg / IV Infusion | End of 30-min infusion | Not specified | - | Not specified | Plasma concentrations of the active metabolite, 6-O-desmethyl this compound, peaked at 60 minutes.[21][22] |

| Hairless Rats | 3 & 10 mg/kg / Oral | 1.2 ± 0.4 h & 1.4 ± 0.5 h | Not specified | 3.6% | Not specified | A bolus IV dose was used for bioavailability calculation, which may differ from studies using IV infusion.[19] |

| Rats | Not specified | ~2 h (Brain peak) | Not specified | - | Not specified | Brain-to-plasma concentration ratio is about 2:1.[22] Primarily metabolized in the liver by CYP3A4 and CYP2D6.[11] |

| Dogs | Not specified | Not specified | Not specified | - | Not specified | Hepatic clearance is ~7.4 times larger than in humans. |

| Mice | Not specified | Not specified | Not specified | - | Not specified | Brain-to-plasma ratio ranges from 3.3 to 5.2.[19] |

Preclinical Efficacy

This compound has consistently demonstrated efficacy in improving cognitive function across a range of validated animal models of learning and memory impairment.

Table 4: Efficacy of this compound in Preclinical Models of Cognitive Impairment

| Model | Species | This compound Dose / Regimen | Key Findings | Reference(s) |

|---|---|---|---|---|

| Scopolamine-induced Amnesia | Mice | 3 mg/kg / Oral | Significantly prevented memory impairment in the Y-maze task.[19] | [19] |

| Aβ-injected Rats | Rats | Subchronic treatment | Prevented impairment of learning/memory in the passive avoidance test.[23] | [23] |

| APPSWE Transgenic Mice | Mice | Not specified | Improved recognition memory to a level similar to efficacious doses.[24] | [24] |

| APP23 Transgenic Mice | Mice | 0.27 mg/kg/day (2 months) | Improved spatial accuracy in the Morris water maze to the level of wild-type controls, suggesting disease-modifying efficacy.[25] | [25] |

| SAMP8 Mice (Senescence-Accelerated) | Mice | 3 mg/kg/day (2 months) | Significantly attenuated cognitive dysfunction and improved endothelial function.[26] | [26] |

| Chemotherapy-induced ("Chemobrain") | Rats/Mice | Not specified | Reduced cognitive deficits and improved brain glucose metabolism.[27][28] |[27][28] |

Preclinical Safety Pharmacology

Extensive testing in experimental animals has established the safety profile of this compound, indicating few effects other than its intended pharmacology.

Table 5: Summary of Preclinical Safety Findings for this compound

| Study Type | Species | Key Findings | Reference(s) |

|---|---|---|---|

| General Toxicity | Rats, Dogs | No evidence of hepatotoxicity or renal toxicity.[1][4] Cholinergic effects (e.g., fasciculations, salivation) were observed at higher doses.[20][29] | [1][4][20][29] |

| Carcinogenicity | Rats, Mice | No evidence of oncogenic potential in long-term studies.[7][30] | [7][30] |

| Genotoxicity | In vitro / In vivo | Some clastogenic effects were seen in vitro at concentrations toxic to cells (>3000x plasma levels).[7] No clastogenic or other genotoxic effects were observed in the in vivo mouse micronucleus model.[7][30] | [7][30] |

| Fertility & Reproduction | Rats | No effect on fertility.[7][30] | [7][30] |

| Developmental Toxicity | Rats, Rabbits | Not teratogenic.[7][30] A slight effect on stillbirths and early pup survival was seen in pregnant rats at 50 times the human dose.[7] |[7] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE inhibitory activity.[14][31]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is quantified by measuring absorbance at 412 nm.[31]

Detailed Protocol:

-

Reagent Preparation: Prepare stock solutions of this compound (in DMSO), AChE (from electric eel or recombinant human), ATCI, and DTNB in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0).[14][31]

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[31]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.[31]

-

Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.[31]

-

Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of inhibition relative to the control and plot it against the logarithm of the inhibitor concentration to calculate the IC50 value.[31]

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is used to assess the effect of this compound on neurotransmitter levels in the brains of living animals.[20][21]

Principle: A microdialysis probe is surgically implanted into a specific brain region (e.g., hippocampus or cerebral cortex) of a rat.[20][21] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and molecules from the extracellular fluid, including acetylcholine, diffuse across the probe's semipermeable membrane into the perfusate (dialysate). The dialysate is collected and analyzed to measure ACh concentrations.[20][21]

General Procedure:

-

Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1.5 µL/min).[20]

-

Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular ACh.[20]

-

Drug Administration: Administer this compound (e.g., orally or via infusion).[20][21]

-

Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.

-

Analysis: Analyze the ACh concentration in the dialysate samples using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC).[20]

-

Data Interpretation: Express the post-dose ACh concentrations as a percentage of the baseline to determine the effect of this compound.

Conclusion

The preclinical pharmacological profile of this compound is well-characterized, demonstrating its role as a potent, selective, and reversible acetylcholinesterase inhibitor with favorable pharmacokinetic properties for central nervous system action. It consistently shows efficacy in improving cognition in a wide array of animal models. Furthermore, a growing body of evidence from preclinical studies points towards potential neuroprotective and disease-modifying effects that are independent of cholinesterase inhibition.[8] These pleiotropic actions, including anti-inflammatory effects and modulation of amyloid-β pathways, provide a strong rationale for its clinical utility in Alzheimer's disease and suggest avenues for future research into its therapeutic potential for other neurodegenerative conditions.

References

- 1. Perspectives in the management of Alzheimer's disease: clinical profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of this compound for Cognitive Impairments in Familial Hypercholesterolemia: Preclinical Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. bristol-labs.co.uk [bristol-labs.co.uk]

- 8. Beyond symptomatic effects: potential of this compound as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of this compound in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]

- 14. benchchem.com [benchchem.com]

- 15. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of a novel radiometric method to assess the inhibitory effect of this compound on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological evaluation and safety of a this compound patch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, this compound, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Non-transgenic animal model of Alzheimer's disease that responds to this compound treatment - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 24. Mouse Model Helps Accelerate Development of New Alzheimer's Therapies | Taconic Biosciences [taconic.com]

- 25. researchgate.net [researchgate.net]

- 26. This compound improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Vitro Acetylcholinesterase Inhibition Assay for Donepezil

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay, with a specific focus on its application for the characterization of donepezil (B133215), a primary therapeutic agent for Alzheimer's disease.

Introduction: The Role of Acetylcholinesterase and this compound

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral impairments.[1] A significant feature of AD pathology is a deficit in cholinergic neurotransmission, largely due to the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (B1216132) (ACh).[2][3] Acetylcholinesterase (AChE) is the key enzyme responsible for the rapid hydrolysis of ACh into choline (B1196258) and acetic acid at synaptic clefts, thereby terminating the nerve signal.[4][5]

Inhibiting AChE increases the concentration and duration of action of acetylcholine in the synapse, which can help ameliorate the cognitive symptoms of AD.[3][6] this compound hydrochloride is a potent, reversible, and selective inhibitor of AChE.[7][8] It is a cornerstone of symptomatic treatment for mild to severe Alzheimer's disease.[6][9] The in vitro AChE inhibition assay is a fundamental tool for evaluating the potency of inhibitors like this compound and for screening new drug candidates.

Principle of the Assay: Ellman's Method

The most widely used method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[10][11] This colorimetric method is based on the following coupled enzymatic reaction:

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analog, acetylthiocholine (B1193921) (ATCI), to produce thiocholine (B1204863) and acetate (B1210297).[12][13]

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[11][13]

The rate of TNB formation is measured by monitoring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.[11][14] When an inhibitor such as this compound is present, the rate of this reaction decreases, allowing for the quantification of its inhibitory potency.

Detailed Experimental Protocol (96-Well Plate Format)

This protocol is a synthesized methodology based on standard adaptations of Ellman's method.[1][10][12]

3.1. Reagent Preparation

-

Phosphate (B84403) Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH of 8.0 is achieved.[12]

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store this solution protected from light.[12]

-

ATCI Solution (14-15 mM): Dissolve approximately 40.2 mg of acetylthiocholine iodide in 10 mL of deionized water. This solution should be prepared fresh daily.[10][12]

-

AChE Enzyme Solution: Prepare a stock solution of acetylcholinesterase (e.g., from electric eel or human recombinant) and dilute it with phosphate buffer to the desired final concentration (e.g., 0.1 to 1 U/mL) immediately before use. Keep the enzyme solution on ice.[10][12]

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or buffer) and then prepare serial dilutions to obtain the desired range of test concentrations.

3.2. Assay Procedure

The following procedure outlines the setup in a 96-well microplate.

-

Plate Setup: Designate wells for Blanks, Controls (100% enzyme activity), and Test Samples (this compound).

-

Blank Wells: Contain buffer, DTNB, and substrate (ATCI), but no enzyme. This corrects for non-enzymatic hydrolysis of the substrate.

-

Control Wells: Contain buffer, DTNB, enzyme, and the solvent used for the test compound.

-

Test Sample Wells: Contain buffer, DTNB, enzyme, and the this compound solution at various concentrations.

-

-

Reaction Mixture Addition: Add the components to each well in the following order:

Component Blank Volume Control Volume Test Sample Volume 0.1 M Phosphate Buffer (pH 8.0) 150 µL 140 µL 140 µL AChE Enzyme Solution 0 µL 10 µL 10 µL This compound / Solvent 10 µL (Solvent) 10 µL (Solvent) 10 µL (this compound) | 10 mM DTNB Solution | 10 µL | 10 µL | 10 µL |

-

Pre-incubation: Gently mix the contents of the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[1][12]

-

Initiate Reaction: Add 10 µL of ATCI solution to all wells to start the reaction. The final volume in each well should be approximately 180-200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm. Take readings every minute for a period of 10-15 minutes.[12]

3.3. Data Calculation

-

Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.

-

Correct for Blank: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all control and test sample wells.

-

Calculate Percent Inhibition: Use the following formula to determine the percentage of AChE inhibition for each this compound concentration: % Inhibition = [ (V_control - V_sample) / V_control ] x 100 Where:

-

V_control is the reaction rate of the control well.

-

V_sample is the reaction rate in the presence of this compound.

-

-

Determine IC50: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Caption: Mechanism of AChE action and its inhibition by this compound.

Quantitative Data Presentation

The inhibitory potency of this compound is typically reported as an IC50 value. This value can vary depending on the source of the acetylcholinesterase enzyme (e.g., human, electric eel) and specific assay conditions.

Table 1: In Vitro IC50 Values of this compound for Acetylcholinesterase (AChE)

| Enzyme Source | IC50 Value | Reference |

|---|---|---|

| Human AChE (hAChE) | 11 nM | [15] |

| Human AChE (hAChE) | 8 nM (for analog 2d) | [15] |

| Human AChE (hAChE) | 37.6 nM | [16] |

| Human AChE (hAChE) | 59.9 nM | [16] |

| Electric Eel AChE | 0.021 µM (21 nM) | [17] |

| Electric Eel AChE | 0.0067 µM (6.7 nM) |[17] |

Table 2: In Vivo & Ex Vivo AChE Inhibition by this compound

| Model System | This compound Concentration | AChE Inhibition | Reference |

|---|---|---|---|

| Alzheimer's Patients (in vivo) | Plasma: 28.9 ± 7.3 ng/mL | 34.6% (in cerebral cortex) | [18] |

| Alzheimer's Patients (in vivo) | N/A | 19.1% (mean cortical) | [19] |

| Hairless Rats (ex vivo) | Plasma: 30-100 ng/mL | ~40% (maximal inhibition) | [8][20] |

| Healthy Male Volunteers | 4.0 and 6.0 mg single doses | 33% to 35% (maximal rbc-AChE) | [21] |

| Monkeys (in vivo) | Plasma: 17.2 ng/mL | 27% (neocortical) | [22] |

| Monkeys (in vivo) | Plasma: 44.0 ng/mL | 53% (neocortical) |[22] |

Note: In vivo and ex vivo data provide crucial context, correlating plasma drug concentrations with target engagement in the brain or blood, but are distinct from the in vitro IC50 which measures direct enzyme-inhibitor interaction.

Mechanism of Inhibition

This compound is a reversible inhibitor of AChE.[7] Its mechanism is complex, exhibiting characteristics of mixed competitive and noncompetitive inhibition.[23] This suggests that this compound can bind to multiple sites on the enzyme. The primary interaction occurs within the deep active site gorge of AChE, blocking the entry of acetylcholine to the catalytic triad (B1167595) (Serine, Histidine, and Glutamate residues) that is essential for hydrolysis.[23][24] Molecular modeling and in vitro studies suggest this compound's binding involves interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, making it a dual binding site inhibitor.[23] This multifaceted interaction contributes to its high potency and selectivity.

Conclusion

The in vitro acetylcholinesterase inhibition assay, particularly using Ellman's method, is an indispensable tool in neuropharmacology and drug development. It provides a robust and reproducible means to quantify the inhibitory potential of compounds like this compound. Understanding the detailed protocol, the principles of the assay, and the interpretation of the resulting quantitative data is essential for researchers aiming to discover and characterize new therapies for Alzheimer's disease and other disorders involving cholinergic deficits.

References

- 1. japsonline.com [japsonline.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 12. benchchem.com [benchchem.com]

- 13. scribd.com [scribd.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Estimation of plasma IC50 of this compound for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by this compound treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Effects of this compound, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]

- 21. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

The Cholinergic Circuits: A Technical Guide to the Influence of Donepezil on Brain Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), exerts its primary therapeutic effects through the modulation of cholinergic pathways in the brain.[1][2] As a centrally acting, reversible, and selective acetylcholinesterase (AChE) inhibitor, this compound addresses the cholinergic deficit characteristic of AD by increasing the synaptic availability of acetylcholine (B1216132) (ACh).[1][2] This guide provides a comprehensive technical overview of the molecular and systemic effects of this compound on cholinergic neurotransmission. It details the drug's mechanism of action, presents quantitative data on its efficacy from preclinical and clinical studies, outlines key experimental protocols for its evaluation, and visualizes the complex interactions within the cholinergic system.

Introduction: The Cholinergic Hypothesis and this compound's Role

The cholinergic hypothesis of Alzheimer's disease posits that the decline in cognitive function, particularly in memory and learning, is significantly attributable to the degeneration of cholinergic neurons in brain regions such as the basal forebrain, leading to reduced levels of the neurotransmitter acetylcholine.[1] this compound was developed to counteract this deficit. By reversibly inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft, this compound effectively increases the concentration and duration of action of ACh at cholinergic synapses.[1][3][4] This enhancement of cholinergic transmission is believed to be the primary mechanism underlying its clinical benefits in improving cognitive function.[1][3]

Mechanism of Action: Beyond Acetylcholinesterase Inhibition

This compound's primary mechanism is the potent and selective inhibition of acetylcholinesterase (AChE).[1][2] It binds reversibly to the active site of AChE, preventing the breakdown of acetylcholine.[1][2][5] Beyond this principal action, research suggests that this compound may also exert its effects through other non-cholinergic mechanisms, including the modulation of nicotinic and muscarinic receptors and potential neuroprotective effects.[5][6]

Acetylcholinesterase Inhibition

This compound exhibits high selectivity for AChE over butyrylcholinesterase (BuChE), which is crucial for minimizing peripheral side effects.[7] The inhibition of AChE by this compound leads to a dose-dependent increase in extracellular acetylcholine concentrations in key brain regions like the cerebral cortex and hippocampus.[8]

Modulation of Cholinergic Receptors

Studies have indicated that chronic administration of this compound can lead to an upregulation of nicotinic acetylcholine receptors (nAChRs) in the cortex and hippocampus.[5][6][9] There is also evidence to suggest that this compound can interact with muscarinic receptors, contributing to its overall effect on cholinergic signaling.[6][7]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its pharmacodynamic and clinical effects.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition

| Compound | IC50 for AChE (nM) | Selectivity for AChE over BuChE | Reference |

| This compound | 6.7 | High | [7] |

| Physostigmine | 0.67 | Moderate | [7] |

| Rivastigmine | 4.3 | Moderate | [7] |

| Tacrine | 77 | None | [7] |

Table 2: In Vivo Effects on Acetylcholine Levels and AChE Inhibition

| Parameter | Species | Brain Region | Dose | Effect | Reference |

| Extracellular ACh | Rat | Cerebral Cortex | 2.5-10 mg/kg (oral) | Significant, dose-dependent increase | [8] |

| AChE Inhibition | Monkey | Neocortex | 100 µg/kg (IV) | ~27% inhibition | [10] |

| AChE Inhibition | Monkey | Neocortex | 250 µg/kg (IV) | ~53% inhibition | [10] |

| Plasma IC50 for Brain AChE Inhibition | Human | Cerebral Cortex | 5 mg/day | 53.6 ± 4.0 ng/mL | [11] |

Table 3: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Bioavailability | 100% | [5] |

| Protein Binding | ~96% | |

| Metabolism | CYP2D6, CYP3A4, Glucuronidation | [5] |

| Elimination Half-life | ~70 hours | [5] |

| Time to Peak Plasma Concentration | ~3-4 hours (10 mg tablet) | |

| Excretion | Primarily renal | [2][5] |

Table 4: Clinical Efficacy in Patients with Mild to Moderate Alzheimer's Disease (24-week trials)

| Outcome Measure | Dose | Mean Change from Baseline (this compound vs. Placebo) | Reference |

| ADAS-Cog | 5 mg/day | Favors this compound (SMD: -0.32) | [12] |

| ADAS-Cog | 10 mg/day | Favors this compound (SMD: -0.39) | [12] |

| MMSE | Up to 10 mg/day | Favors this compound (SMD: 0.30) | [12] |

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognition). MMSE: Mini-Mental State Examination (higher scores indicate better cognition). SMD: Standardized Mean Difference.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental methodologies is crucial for a deeper understanding of this compound's effects. The following diagrams were generated using Graphviz (DOT language).

Cholinergic Synaptic Transmission and the Action of this compound```dot

Caption: Workflow for measuring brain acetylcholine levels using in vivo microdialysis in a rodent model.

Experimental Workflow: PET Imaging for AChE Activity```dot

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. benchchem.com [benchchem.com]

- 4. Simplified methods for in vivo measurement of acetylcholinesterase activity in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic profile of this compound HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic profile of this compound HCl following multiple oral doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of inhibitory activities of this compound and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Estimation of plasma IC50 of this compound hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Estimation of plasma IC50 of this compound for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 6.2, Summary of findings for primary outcomes: this compound versus placebo - Diagnosis and Treatment of Clinical Alzheimer’s-Type Dementia: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Neuroprotective Landscape of Donepezil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted neuroprotective effects of donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease. Beyond its primary role as an acetylcholinesterase inhibitor, a growing body of evidence reveals its capacity to shield neurons from diverse insults through a variety of molecular mechanisms. This document provides a comprehensive overview of the quantitative data supporting these effects, detailed experimental protocols for their investigation, and visual representations of the key signaling pathways involved.

Core Neuroprotective Mechanisms of this compound

This compound's neuroprotective actions are not attributed to a single mode of action but rather a synergistic interplay of several mechanisms:

-

Cholinergic System Modulation: As a potent and reversible inhibitor of acetylcholinesterase (AChE), this compound increases the availability of acetylcholine (B1216132) in the synaptic cleft.[1] This enhancement of cholinergic neurotransmission is fundamental to its symptomatic benefits in Alzheimer's disease and also contributes to neuroprotection by activating downstream signaling cascades that promote neuronal survival.[2][3]

-

Anti-inflammatory Effects: this compound has been shown to exert significant anti-inflammatory properties, particularly by modulating microglial activation.[4][5] It can suppress the release of pro-inflammatory cytokines and reduce the expression of inflammatory enzymes, thereby mitigating the neurotoxic inflammatory environment characteristic of neurodegenerative diseases.[6][7]

-

Modulation of Amyloid-β Toxicity: this compound has demonstrated the ability to interfere with the neurotoxic cascade initiated by amyloid-beta (Aβ) peptides.[8][9] This includes reducing Aβ-induced neuronal cell death and, in some preclinical models, decreasing Aβ plaque deposition.[2][4]

-

Anti-Apoptotic Activity: A key aspect of this compound's neuroprotective profile is its ability to inhibit apoptosis, or programmed cell death. It achieves this by modulating the expression of key apoptotic regulators, such as the Bcl-2 family of proteins, and inhibiting the activity of executioner caspases like caspase-3.[10][11][12]

-

Activation of Pro-Survival Signaling Pathways: this compound has been shown to activate critical intracellular signaling pathways that promote neuronal survival and resilience. Notably, the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the subsequent inhibition of Glycogen Synthase Kinase-3β (GSK-3β) are central to its neuroprotective effects.[13]

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Neuronal Viability and Cytotoxicity in In Vitro Models

| Cell Line | Insult | This compound Concentration | Outcome Measure | Result | Reference |

| PC12 | Aβ₂₅₋₃₅ (20 µmol/L) | 5, 10, 20, 50 µmol/L | Cell Viability (MTT Assay) | Increased viability from 57.35% to 87.35% | [14] |

| PC12 | Aβ₂₅₋₃₅ (20 µmol/L) | 5, 10, 20, 50 µmol/L | LDH Release | Decreased from 164.57% to 138.25% of control | [14] |

| Rat Cortical Neurons | Aβ₄₂ (20 µM) | Not specified | Neuronal Viability | Dose-dependent increase | [15] |

| Rat Septal Neurons | Aβ₁₋₄₀ (15 µmol/L) | 100 nmol/L and above | LDH Efflux | Significant reduction | [8] |

| SH-SY5Y | Ethanol (B145695) (500 mM) | 0.1 and 1.0 µM | Cell Viability | Dose-dependent protection | [12] |

Table 2: Effects of this compound on Apoptotic Markers

| Model System | Insult | This compound Concentration/Dose | Outcome Measure | Result | Reference |

| HL-60 Cells | - | Not specified | Caspase-3, -8, -9 Activation | Significant increase after 36h | [10] |

| HL-60 Cells | - | Not specified | Bcl-2 Family Protein Expression | Altered expression | [10] |

| Rat Model of Doxorubicin-induced Chemobrain | Doxorubicin | Not specified | Bax/Bcl-2 Ratio | Significantly reduced | [11] |

| Rat Model of Doxorubicin-induced Chemobrain | Doxorubicin | Not specified | Cleaved caspase-3/caspase-3 Ratio | Significantly reduced | [11] |

| SH-SY5Y Cells | Ethanol (500 mM) | 0.1 and 1.0 µM | Caspase-3 Levels | Dose-dependent attenuation of increase | [12] |

| Rat Model of Cholinergic Depletion | 192-IgG-saporin | Not specified | Caspase-3 Activity | Reduced in hippocampus and neocortex | [15][16] |

Table 3: Effects of this compound on Inflammatory Markers

| Model System | Insult | This compound Concentration/Dose | Outcome Measure | Result | Reference |

| Microglia | Aβ Oligomers | Not specified | Prostaglandin E₂, IL-1β, TNF-α, Nitric Oxide Release | Significantly attenuated | [5][17] |

| Microglia | Aβ Oligomers | Not specified | iNOS and COX-2 Protein Upregulation | Decreased | [5] |

| Tauopathy Mouse Model (PS19) | Lipopolysaccharide | Not specified | IL-1β and COX-2 Expression (Brain and Spleen) | Suppressed | [18] |

| 5xFAD Mouse Model | Aβ | 1 mg/kg/day (i.p.) for 2 weeks | Iba-1-positive cells (microglia) | Significantly suppressed in cortex and hippocampus | [6] |

| 5xFAD Mouse Model | Aβ | 1 mg/kg/day (i.p.) for 2 weeks | GFAP-positive cells (astrocytes) | Significantly suppressed in cortex and hippocampus | [6] |

Table 4: Effects of this compound on Amyloid-β and Synaptic Density in Animal Models

| Animal Model | This compound Dose | Outcome Measure | Result | Reference |

| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ | Significantly reduced | [2][4] |

| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Aβ Plaque Number and Burden | Significantly reduced | [2][4] |

| Tg2576 Mice | 4 mg/kg in drinking water for 6 months | Synaptic Density (Dentate Gyrus) | Significantly increased | [2][4] |

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are underpinned by its ability to modulate specific intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.

The PI3K/Akt/GSK-3β Signaling Pathway

This compound promotes neuronal survival by activating the PI3K/Akt pathway, which in turn inhibits the pro-apoptotic kinase GSK-3β.[13]

Caption: this compound-activated PI3K/Akt/GSK-3β signaling pathway.

The Cholinergic Anti-Inflammatory Pathway

This compound's anti-inflammatory effects are partly mediated through the cholinergic anti-inflammatory pathway, which involves the inhibition of pro-inflammatory cytokine production in immune cells like microglia.[7][19]

Caption: this compound's role in the cholinergic anti-inflammatory pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating this compound's protection against Aβ-induced toxicity in PC12 cells.[14]

Objective: To quantify the effect of this compound on the viability of neuronal cells exposed to a neurotoxic insult.

Materials:

-

PC12 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Aβ₂₅₋₃₅ peptide

-

This compound hydrochloride

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 5, 10, 20, 50 µmol/L) and incubate for 2 hours.

-

Induction of Neurotoxicity: Following pre-treatment, add Aβ₂₅₋₃₅ (final concentration, e.g., 20 µmol/L) to the wells and incubate for an additional 24 hours.

-

MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

Western Blotting for Phosphorylated Akt and GSK-3β

This protocol is based on studies examining the effect of this compound on pro-survival signaling pathways.[15]

Objective: To determine the effect of this compound on the phosphorylation status of Akt and GSK-3β.

Materials:

-

Primary cortical neurons or a suitable neuronal cell line

-

This compound hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and for the specified duration. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST and incubate with ECL substrate.

-

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Immunohistochemistry for Microglial and Astrocyte Activation

This protocol is adapted from in vivo studies investigating the anti-inflammatory effects of this compound in mouse models of neurodegeneration.[6]

Objective: To visualize and quantify the effect of this compound on microglial (Iba-1) and astrocyte (GFAP) activation in brain tissue.

Materials:

-

Paraffin-embedded or frozen brain sections from control and this compound-treated animals

-

Xylene and ethanol series (for paraffin (B1166041) sections)

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBST)

-

Primary antibodies: anti-Iba-1, anti-GFAP

-

Biotinylated secondary antibodies

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate

-

Mounting medium

-

Microscope

Procedure:

-

Tissue Preparation:

-

For paraffin sections: Deparaffinize and rehydrate the sections through a series of xylene and ethanol washes.

-

For frozen sections: Bring the sections to room temperature.

-

-

Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in citrate buffer.

-

Blocking: Block non-specific binding by incubating the sections in blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the sections with the primary antibodies (anti-Iba-1 or anti-GFAP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections with PBST and incubate with the appropriate biotinylated secondary antibody for 1 hour.

-

Signal Amplification: Wash the sections and incubate with ABC reagent for 30 minutes.

-

Visualization: Develop the signal by incubating the sections with DAB substrate until the desired color intensity is reached.

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, clear, and mount the sections.

-

Image Analysis: Capture images using a microscope and quantify the number of Iba-1 or GFAP positive cells, or the stained area, in specific brain regions.

Conclusion

The neuroprotective effects of this compound extend far beyond its established role in symptomatic treatment for Alzheimer's disease. As detailed in this guide, this compound actively engages in a multitude of cellular and molecular processes that collectively contribute to neuronal survival and resilience. Its ability to mitigate amyloid-beta toxicity, suppress neuroinflammation, inhibit apoptosis, and activate pro-survival signaling pathways underscores its potential as a disease-modifying agent. The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of this compound and related compounds in the ongoing effort to combat neurodegenerative diseases.

References

- 1. Mechanism of neuroprotection by this compound pretreatment in rat cortical neurons chronically treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. The effect of combination pretreatment of this compound and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comparison of Spinal Iba1 and GFAP expression in Rodent Models of Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of this compound against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Staining of Gfap, Iba1,and NeuN on PFA-fixed mouse brain sections [protocols.io]

- 13. Neuroprotection by this compound against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of this compound against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Neuroprotective effects of this compound against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. creative-bioarray.com [creative-bioarray.com]

The Genesis of a New Generation of Cognitive Enhancers: A Technical Guide to the Early-Stage Discovery and Development of Donepezil Analogs

For Researchers, Scientists, and Drug Development Professionals

Donepezil (B133215), a cornerstone in the symptomatic treatment of Alzheimer's disease, has paved the way for the exploration of a new generation of cognitive enhancers. Its mechanism as a reversible inhibitor of acetylcholinesterase (AChE) has been a critical starting point for the design of novel analogs with improved efficacy, better safety profiles, and multi-target engagement. This technical guide delves into the core aspects of the early-stage discovery and development of this compound analogs, providing a comprehensive overview of the synthetic strategies, key experimental evaluations, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various this compound analogs against key enzymatic targets implicated in Alzheimer's disease pathology.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activities of this compound Analogs

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |

| This compound | 6.21 - 40.2 | 5380 - 7470 | 134 - 1203 | [1][2] |

| Analog 4 | 4.11 | - | - | [1] |

| Analog 5a | 0.11 | - | - | [2] |

| Analog 45a | 1.9 | - | - | [2] |

| Analog 82e | 2.7 | - | - | [2] |

| Pyrithis compound 22 | 9.4 | 6600 | 702 | [3] |

| Compound 13 | 187 | 12400 | 66.3 | [4] |

| Compound 4b | 16420 | - | - | [5] |

Note: IC50 values can vary depending on the assay conditions and enzyme source.

Table 2: Multi-Target Inhibitory Activities of this compound Analogs

| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | BACE-1 IC50 (nM) | Reference |

| This compound | - | - | 194 | [1] |

| w18 | 13.4 | 3.14 | - | |

| Analog 4 | - | - | 18.3 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound Analogs: A General Protocol

A common strategy for the synthesis of this compound analogs involves the condensation of an N-benzylpiperidine derivative with a heterocyclic or carbocyclic ketone.[6][7][8][9]

Example: Synthesis of an Indanone-based this compound Analog

-

Preparation of N-benzylpiperidine-4-carboxaldehyde: This intermediate can be synthesized from ethyl isonipecotate through N-benzylation followed by reduction and oxidation.[6]

-

Aldol Condensation: The N-benzylpiperidine-4-carboxaldehyde is then reacted with a substituted indanone (e.g., 5,6-dimethoxy-1-indanone) in the presence of a base (e.g., NaOH) in a suitable solvent like methanol.[9] The reaction mixture is typically stirred at room temperature for several hours.[9]

-

Purification: The resulting solid is filtered, washed, and can be further purified by recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assays

This spectrophotometric assay is a widely used method to measure cholinesterase activity and inhibition.[5][10][11]

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BuChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE/BuChE, ATCI, and DTNB in phosphate buffer.

-

Assay Setup: In a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the AChE or BuChE solution to each well. Include a vehicle control (solvent alone) and a positive control (this compound).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[5]

-